4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide
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Overview
Description
“4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide” is a chemical compound with the molecular formula C12H8ClN3OS . It is a product available for research and development .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H8ClN3OS . This indicates that the molecule consists of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, and toxicity information can be found in chemical databases .Scientific Research Applications
Synthesis of Heterocycles
Research has explored the reaction of similar compounds to produce heterocycles such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. These reactions are significant for developing compounds with potential biological activities (Shibuya, 1984).
Antimicrobial and Anticancer Agents
A series of compounds including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. These compounds, through their structural modifications, have shown promising results compared to standard drugs, highlighting the potential of similar compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Materials Science Applications
The synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers demonstrates the utility of related chemical structures in creating materials with high glass-transition temperatures and excellent solubility in various solvents. Such materials are promising for advanced applications in the field of materials science and engineering (Wang & Wu, 2003).
Docking Studies and Crystal Structure
The crystal structure analysis of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, provides insights into the molecular interactions and potential biological activities of these compounds. Molecular docking studies help understand the orientation and interaction of molecules within biological targets, aiding in the design of more effective drugs (Al-Hourani et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolopyrimidines have been reported to have a wide range of biological and pharmacological activities . They have been associated with antiviral, antimicrobial, antitumor, and anti-inflammatory activities .
Mode of Action
It’s worth noting that similar compounds, such as pyrazolopyrimidines, have been shown to interact with various targets leading to their therapeutic effects .
Biochemical Pathways
Compounds with similar structures, such as pyrazolopyrimidines, have been associated with various biochemical pathways related to their antiviral, antimicrobial, antitumor, and anti-inflammatory activities .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-4-2-8(13)3-5-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUNEPBOEAAJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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